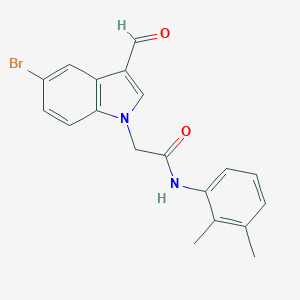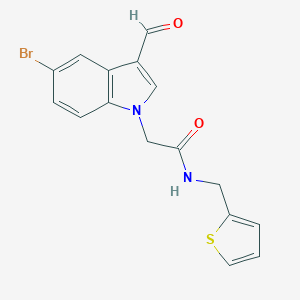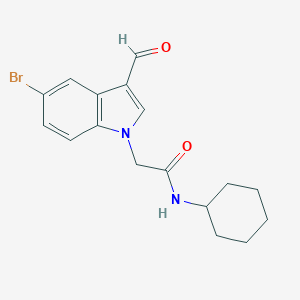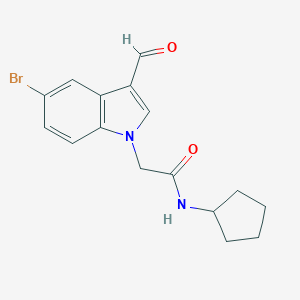![molecular formula C25H22Cl2N4O4 B297514 2-(2-{3-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B297514.png)
2-(2-{3-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{3-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide, commonly known as DCA, is a small molecule that has been extensively studied for its potential therapeutic effects in various diseases. DCA is a derivative of a naturally occurring compound called dichloroacetate, which has been used for decades as a treatment for metabolic disorders. In recent years, DCA has gained attention for its potential as a cancer treatment, as well as its effects on other diseases such as Alzheimer's and Parkinson's.
作用機序
DCA's mechanism of action involves its ability to inhibit PDK, which is an enzyme that regulates the activity of pyruvate dehydrogenase (PDH). PDH is a key enzyme involved in the conversion of pyruvate to acetyl-CoA, which is a crucial step in cellular metabolism. By inhibiting PDK, DCA increases the activity of PDH, leading to a shift in cellular metabolism towards oxidative phosphorylation. This shift in metabolism causes cancer cells to undergo apoptosis, while normal cells are largely unaffected.
Biochemical and Physiological Effects:
DCA has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the modulation of the immune system. Additionally, DCA has been shown to improve mitochondrial function and increase ATP production in cells.
実験室実験の利点と制限
One advantage of using DCA in lab experiments is its relatively low cost and ease of synthesis. Additionally, DCA has been extensively studied in preclinical and clinical trials, which provides a wealth of information on its potential therapeutic effects. However, one limitation of using DCA in lab experiments is its potential toxicity, particularly at high doses. Additionally, DCA's mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for research on DCA, including its potential as a cancer treatment in combination with other therapies, its effects on other diseases such as Alzheimer's and Parkinson's, and its potential use as a metabolic modulator in sports performance. Additionally, further research is needed to fully understand DCA's mechanism of action and its effects on different cell types and tissues.
合成法
DCA can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves several chemical reactions, including the condensation of 2,4-dichlorophenol with ethyl oxalyl chloride, followed by a hydrazine reaction to form the hydrazide intermediate. The final step involves the condensation of the hydrazide intermediate with 2-(3-chloro-2-hydroxypropyl)benzaldehyde to form DCA.
科学的研究の応用
DCA has been extensively studied in preclinical and clinical trials for its potential as a cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the mitochondrial enzyme pyruvate dehydrogenase kinase (PDK), which leads to a shift in cellular metabolism towards oxidative phosphorylation. This shift in metabolism causes cancer cells to undergo apoptosis, while normal cells are largely unaffected.
特性
製品名 |
2-(2-{3-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide |
|---|---|
分子式 |
C25H22Cl2N4O4 |
分子量 |
513.4 g/mol |
IUPAC名 |
N//'-[(E)-[3-[2-(3,5-dichloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C25H22Cl2N4O4/c1-2-16-6-8-20(9-7-16)30-24(33)25(34)31-28-14-17-4-3-5-22(10-17)35-15-23(32)29-21-12-18(26)11-19(27)13-21/h3-14H,2,15H2,1H3,(H,29,32)(H,30,33)(H,31,34)/b28-14+ |
InChIキー |
BXOAPWJANMTFIJ-CCVNUDIWSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



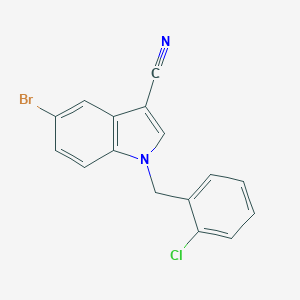
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)
![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)

